(R)-TCO-OH

Bioorthogonal chemistry IEDDA cycloaddition Tetrazine ligation

(R)-TCO-OH is a single-enantiomer form of trans-cyclooct‑4‑enol, the foundational dienophile in the tetrazine–trans-cyclooctene (Tz-TCO) inverse‑electron‑demand Diels–Alder (IEDDA) ligation system. It carries a secondary alcohol at the allylic position, with the (R) absolute configuration providing a stereo-defined axial or equatorial orientation of the hydroxyl group that directly governs both reaction kinetics and in vivo stability.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B8106538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-TCO-OH
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)O
InChIInChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+/t8-/m0/s1
InChIKeyUCPDHOTYYDHPEN-CMLYIYFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-TCO-OH for Bioorthogonal Chemistry: Stereochemically Defined trans-Cyclooctenol for Ultrafast Tetrazine Ligation and PROTAC Linker Applications


(R)-TCO-OH is a single-enantiomer form of trans-cyclooct‑4‑enol, the foundational dienophile in the tetrazine–trans-cyclooctene (Tz-TCO) inverse‑electron‑demand Diels–Alder (IEDDA) ligation system [1]. It carries a secondary alcohol at the allylic position, with the (R) absolute configuration providing a stereo-defined axial or equatorial orientation of the hydroxyl group that directly governs both reaction kinetics and in vivo stability [2]. This compound is widely employed as a bioorthogonal handle for rapid, catalyst-free bioconjugation and as an alkyl-chain-based PROTAC linker . Unlike racemic or isomeric mixtures, the isolated (R)-enantiomer eliminates stereochemical heterogeneity, making it the preferred building block for applications where batch-to-batch consistency and molecularly defined conjugation are essential.

Why Generic TCO-OH or Racemic Mixtures Cannot Reliably Substitute for (R)-TCO-OH in Bioorthogonal Conjugation and Click-to-Release Workflows


TCO-OH exists as a mixture of diastereomers and enantiomers that differ profoundly in their IEDDA reactivity and biological stability. The axial hydroxyl diastereomer reacts with tetrazines approximately 10‑ to 150‑fold faster than the equatorial diastereomer , but is similarly more prone to thiol-mediated trans–cis isomerization, which irreversibly abolishes bioorthogonal activity [1]. When procured as an undefined stereochemical mixture, users face non‑reproducible ligation kinetics, unpredictable payload release rates in click‑to‑release prodrug designs, and batch‑dependent in vivo half‑lives. The (R)‑configured enantiomer constrains the hydroxyl to a defined spatial orientation, enabling rational selection of either the faster (axial) or more stable (equatorial) diastereomer, whereas racemic or mis‑assigned material introduces two confounding stereochemical variables that cannot be deconvoluted by end‑point analysis alone.

Quantitative Differentiation Evidence for (R)-TCO-OH vs. Equatorial, Racemic, and Alternative TCO Reagents


Axial (R)-TCO-OH vs. Equatorial TCO-OH: Rate Acceleration in IEDDA Ligation with Tetrazine

The axial diastereomer of 5‑hydroxy‑trans‑cyclooctene (the form isolated in (R)-TCO-OH when hydroxyl is axial) reacts with a tetrazine probe at k₂ = 2.73 × 10⁵ M⁻¹ s⁻¹ in PBS at 37 °C, which is approximately 10‑fold faster than the corresponding equatorial diastereomer [1]. This value aligns with the broader observation that axial TCO derivatives exhibit ~10‑ to 150‑fold higher IEDDA rates relative to equatorial isomers . The 10‑fold differential has been independently confirmed by both academic groups and commercial reagent suppliers using purified, stereochemically assigned materials.

Bioorthogonal chemistry IEDDA cycloaddition Tetrazine ligation

Axial (R)-TCO-OH vs. Equatorial TCO-OH: Differential Rates in Strain-Promoted 1,3-Dipolar Cycloaddition for Prodrug Activation

In a 1,3‑dipolar cycloaddition with an azide‑based model prodrug, the axial isomer of trans‑cyclooctenol (TCO‑OH) displayed a second‑order rate constant of 0.027 M⁻¹ s⁻¹, compared to 0.017 M⁻¹ s⁻¹ for the equatorial isomer, representing a 1.59‑fold rate enhancement [1]. Critically, the cis‑cyclooctenol (CCO‑OH) control showed no prodrug activation, confirming that both the trans geometry and the axial hydroxyl orientation contribute to productive release kinetics [1]. The (R)‑TCO‑OH single enantiomer ensures that the intrinsic axial or equatorial assignment is not confounded by opposite enantiomer contributions, which is unachievable with racemic material.

Prodrug activation Bioorthogonal cleavage Click-to-release

In Vivo Stability Advantage: Axial (R)-TCO-OH-Conjugated Antibody vs. First-Generation TCO Tag

When conjugated to the CC49 antibody, the axial TCO tag (2b) exhibited an in vivo half‑life of 6.2 days in tumor‑free mice, compared to 2.6 days for the earlier‑generation equatorial tag (1a) — a 2.38‑fold improvement [1]. This enhanced stability, combined with the 10‑fold higher reactivity, yielded a tumor uptake of 7.5 ± 1.5 %ID/g and a tumor‑to‑blood ratio of 254 at 3 h post‑tetrazine injection in a pretargeted LS174T colorectal carcinoma model [1]. The data establish that axial (R)-TCO-OH derived constructs can simultaneously deliver faster capture kinetics and longer circulating functional lifetime, a combination not achievable with equatorial or un‑optimized TCO tags.

Pretargeted radioimmunotherapy In vivo stability TCO half-life

Enantiomeric Purity: (R)-TCO-OH as a Defined Single Enantiomer vs. Commercial Racemic or Axial/Equatorial Mixtures

Commercially available (R)-TCO-OH (CAS 39637-78-0) is supplied with certified purity ≥98% (HPLC) and specific optical rotation consistent with a single enantiomer, whereas generic TCO‑OH is frequently sold as a racemic mixture or an undefined axial/equatorial diastereomer blend. The (R) absolute configuration at the hydroxyl‑bearing stereocenter directly determines whether the hydroxyl occupies the axial or equatorial position in the lowest‑energy chair conformation of the cyclooctene ring, thereby locking in a specific reactivity/stability profile [1]. In contrast, racemic TCO‑OH contains both (R) and (S) enantiomers, each of which can present different axial/equatorial ratios depending on solution conditions, resulting in irreproducible kinetic behavior that is absent in the homochiral (R) form.

Enantiomeric purity Chiral resolution Stereochemical quality control

Functional Versatility: (R)-TCO-OH as a Universal Building Block vs. Pre-Activated TCO-NHS Ester

The free hydroxyl group of (R)-TCO-OH enables direct conversion to a wide array of functional handles — including NHS carbonate (for amine coupling), carboxylic acid (via oxidation), phosphoramidite (for oligonucleotide synthesis), and direct Mitsunobu or mesylation-mediated substitution — without committing to a single downstream chemistry . In contrast, pre‑activated TCO‑NHS ester (CAS 1191901‑33‑3) is limited to amine‑reactive conjugation only and undergoes hydrolysis in aqueous buffers with a half‑life of minutes to hours, restricting handling to strictly anhydrous organic solvents . (R)-TCO-OH therefore serves as a versatile, shelf‑stable precursor that can be activated on‑demand for the specific conjugation chemistry required, reducing inventory complexity for multi‑step PROTAC and bioconjugate synthesis workflows.

Bioconjugation strategy Linker chemistry Derivatization

Optimal Application Scenarios for (R)-TCO-OH Based on Quantitative Differentiation Evidence


Pretargeted Radioimmunotherapy and In Vivo Molecular Imaging Requiring High Tumor-to-Background Ratios

The 2.38‑fold longer in vivo half‑life (6.2 days vs. 2.6 days) and 10‑fold higher IEDDA rate constant (k₂ = 2.73 × 10⁵ M⁻¹ s⁻¹) of axial TCO‑antibody constructs derived from (R)-TCO‑OH enable pretargeting protocols with tumor‑to‑blood ratios of 254 at 3 h post‑probe injection [1]. This scenario applies when the TCO‑tagged antibody must circulate for days to achieve maximal tumor accumulation before the radiolabeled tetrazine probe is administered. The homochiral (R) configuration ensures that every antibody conjugate bears the identical diastereomer, eliminating the kinetic spread that would otherwise degrade the precision of dosimetry calculations. Users performing pretargeted PET imaging or targeted radionuclide therapy should select (R)-TCO-OH as the starting material for generating axial TCO‑antibody conjugates to maximize both the therapeutic index and the reproducibility of the imaging time window.

Bioorthogonal Prodrug Activation via Click-to-Release with Stereochemically Defined Kinetics

The 1.59‑fold rate advantage of axial TCO‑OH over equatorial TCO‑OH in 1,3‑dipolar cycloaddition‑driven prodrug release (0.027 vs. 0.017 M⁻¹ s⁻¹) [1] is amplified in physiological contexts where competing elimination of the prodrug from circulation limits the effective reaction time. (R)-TCO-OH, as a defined single enantiomer, provides a fixed axial hydroxyl geometry that yields a single, predictable release rate. This is critical for doxorubicin‑ or MMAE‑based prodrugs, where premature or incomplete release can result in sub‑therapeutic tumor concentrations or systemic toxicity. The observation that cis‑cyclooctenol (CCO‑OH) produces no activation whatsoever underscores that both the trans configuration and the correct stereochemistry are non‑negotiable for this application, making racemic or undefined TCO‑OH a high‑risk substitute.

Multi‑Step PROTAC Linker Synthesis Requiring Orthogonal Conjugation Chemistries

(R)-TCO‑OH provides a free hydroxyl group that can be independently activated for phosphoramidite, NHS carbonate, carboxyl, or mesylate chemistry without interfering with the bioorthogonal tetrazine‑reactive TCO double bond [1]. This orthogonal functionalization capability enables a modular PROTAC assembly strategy: the TCO moiety is first conjugated to an E3 ligase ligand via the hydroxyl‑derived handle, then the intact TCO‑tetrazine ligation is used to attach the target‑protein ligand in a subsequent step. In contrast, pre‑activated TCO‑NHS ester commits the user to a single amine‑coupling step and is incompatible with aqueous PROTAC assembly protocols due to rapid NHS hydrolysis. The ≥98% enantiomeric purity of (R)-TCO‑OH [2] further ensures that each PROTAC molecule presents the degrader warheads in a geometrically consistent orientation, which is essential for ternary complex formation and catalytic turnover.

Live‑Cell Super‑Resolution Microscopy with Minimal‑Tag TCO‑Tetrazine Pairs

Fast, single‑digit‑minute labeling at nanomolar probe concentrations demands the highest possible IEDDA rate constants. The axial (R)-TCO‑OH diastereomer achieves k₂ values in the 10⁵ M⁻¹ s⁻¹ range, enabling complete labeling of genetically encoded TCO‑bearing proteins within minutes at sub‑micromolar tetrazine‑dye concentrations [1]. This kinetic superiority translates to reduced background from non‑specifically bound probe and shorter imaging delays, which are critical for capturing dynamic protein trafficking events by STED or PALM microscopy. The stereochemical homogeneity of (R)-TCO-OH ensures that every labeled protein molecule experiences the identical local environment and reaction rate, eliminating the population heterogeneity that otherwise broadens the temporal labeling window and degrades the effective temporal resolution of pulse‑chase experiments.

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